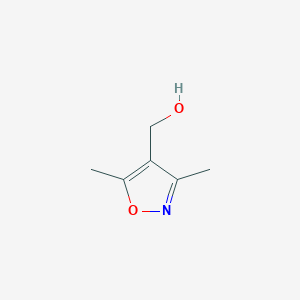

(3,5-Dimethyl-4-isoxazolyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-4-6(3-8)5(2)9-7-4/h8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISPGFYJPXGNBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80302519 | |

| Record name | (3,5-Dimethyl-4-isoxazolyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19788-36-4 | |

| Record name | 3,5-Dimethyl-4-isoxazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19788-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 151752 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019788364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19788-36-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3,5-Dimethyl-4-isoxazolyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethyl-4-(hydroxymethyl)isoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3,5-Dimethyl-4-isoxazolyl)methanol CAS 19788-36-4 properties

An In-depth Technical Guide to (3,5-Dimethyl-4-isoxazolyl)methanol (CAS 19788-36-4)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (3,5-Dimethyl-4-isoxazolyl)methanol, a key heterocyclic building block. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical data, practical experimental protocols, and insights into its application, grounded in authoritative references.

Introduction and Strategic Importance

(3,5-Dimethyl-4-isoxazolyl)methanol, CAS 19788-36-4, is a substituted isoxazole derivative. The isoxazole ring system is a prominent structural motif in medicinal chemistry, valued for its ability to participate in hydrogen bonding and other non-covalent interactions, which can enhance the pharmacokinetic and pharmacodynamic properties of a molecule.[1] This particular compound serves as a versatile intermediate, providing a stable, functionalized core for the synthesis of more complex molecules, notably in the development of targeted therapeutics. Its utility is exemplified in the synthesis of potent inhibitors for epigenetic targets like the bromodomain and extra-terminal domain (BET) family of proteins, such as BRD4, which are implicated in various cancers.[2][3]

Physicochemical and Computational Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and formulation. The properties of (3,5-Dimethyl-4-isoxazolyl)methanol are summarized below.

| Property | Value | Source(s) |

| CAS Number | 19788-36-4 | [4][5][6][7] |

| Molecular Formula | C₆H₉NO₂ | [4][5][6][7] |

| Molecular Weight | 127.14 g/mol | [4][8][9] |

| Appearance | Powder or liquid | [7] |

| Melting Point | 73-74 °C | [7] |

| Boiling Point | 96-97 °C | [7] |

| Density | 1.137 g/cm³ | [7] |

| Refractive Index | 1.497 | [7] |

| Vapor Pressure | 0.00577 mmHg at 25°C | [7] |

| SMILES | CC1=C(CO)C(C)=NO1 | [6] |

| InChIKey | JISPGFYJPXGNBY-UHFFFAOYSA-N | [6][7][9] |

| Topological Polar Surface Area (TPSA) | 46.26 Ų | [4] |

| LogP (calculated) | 0.7837 | [4][7] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bonds | 1 | [4] |

Synthesis and Purification

The synthesis of isoxazole derivatives often involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene.[1] A common and reliable pathway to (3,5-Dimethyl-4-isoxazolyl)methanol involves the formylation of 3,5-dimethylisoxazole followed by a selective reduction.

Synthetic Pathway Overview

The following diagram illustrates a logical and field-proven two-step synthesis from commercially available 3,5-dimethylisoxazole.

Caption: Two-step synthesis of the target compound.

Detailed Experimental Protocol

This protocol describes the synthesis via a Vilsmeier-Haack formylation followed by sodium borohydride reduction. This method is chosen for its high efficiency and use of common laboratory reagents.

Step 1: Synthesis of 4-Formyl-3,5-dimethylisoxazole

-

Inert Atmosphere Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen.

-

Reagent Preparation: In the flask, cool N,N-Dimethylformamide (DMF) to 0°C using an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF via the dropping funnel with vigorous stirring. Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent in situ. Slow addition at 0°C is critical to control the reaction temperature and prevent side reactions.

-

Reactant Addition: After the addition is complete, add 3,5-dimethylisoxazole dropwise to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and then heat to 60-70°C for several hours, monitoring progress by TLC.

-

Work-up: Cool the reaction mixture and pour it carefully onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until pH 7-8 is reached.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde intermediate.

Step 2: Synthesis of (3,5-Dimethyl-4-isoxazolyl)methanol

-

Dissolution: Dissolve the crude 4-Formyl-3,5-dimethylisoxazole in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄) portion-wise to the solution. Causality: NaBH₄ is a mild and selective reducing agent that efficiently reduces the aldehyde to a primary alcohol without affecting the isoxazole ring. Portion-wise addition controls the effervescence from the reaction.

-

Reaction Monitoring: Stir the reaction at 0°C for 1-2 hours, monitoring the disappearance of the starting material by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of water, followed by 1M HCl to neutralize excess NaBH₄.

-

Purification: Remove the methanol under reduced pressure. Extract the resulting aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Final Product: Purify the crude product by column chromatography on silica gel to obtain (3,5-Dimethyl-4-isoxazolyl)methanol as a pure solid.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for verifying the structure and purity of the synthesized compound. The following data are predicted based on the known structure and standard spectroscopic principles.

| Technique | Expected Observations |

| ¹H NMR | (CDCl₃, 400 MHz), δ (ppm): ~4.6 (s, 2H, -CH₂OH), ~2.4 (s, 3H, isoxazole-CH₃), ~2.2 (s, 3H, isoxazole-CH₃), ~1.8 (br s, 1H, -OH). Note: The chemical shifts of residual protons in deuterated solvents like CDCl₃ (δ 7.24) should be noted.[10][11] |

| ¹³C NMR | (CDCl₃, 100 MHz), δ (ppm): ~168 (isoxazole C), ~158 (isoxazole C), ~110 (isoxazole C), ~55 (-CH₂OH), ~12 (isoxazole-CH₃), ~10 (isoxazole-CH₃). Note: The triplet signal for CDCl₃ appears at δ 77.23.[10][11] |

| IR Spectroscopy | (cm⁻¹): 3400-3200 (strong, broad, O-H stretch), ~2920 (medium, C-H stretch), ~1600 (weak, C=N stretch), ~1450 (medium, C=C stretch), 1050-1000 (strong, C-O stretch).[12] |

| Mass Spectrometry | (EI): Expected molecular ion [M]⁺ at m/z = 127.14. |

Applications in Drug Discovery

The 3,5-dimethylisoxazole moiety is a privileged scaffold in modern drug design. Its incorporation can improve metabolic stability and serve as a bioisosteric replacement for other functional groups. (3,5-Dimethyl-4-isoxazolyl)methanol is a critical starting point for introducing this scaffold into larger, more complex molecules.

A prime example is its use in developing inhibitors of BRD4, a member of the BET family of bromodomain-containing proteins.[3] These proteins are "readers" of epigenetic marks and are validated targets in oncology. The methanol functional group provides a convenient handle for further chemical elaboration, allowing for its linkage to other pharmacophoric elements.

Caption: Role as a building block in complex synthesis.

Safety, Handling, and Storage

Safe handling of all chemical reagents is paramount. While this compound is not classified as highly hazardous, standard laboratory precautions should be observed.

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13][14] Avoid breathing dust or vapors and prevent contact with skin and eyes.[13]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[7] Room temperature storage is generally acceptable.[4]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[13] This may involve incineration in a licensed facility.[14]

Solubility and Solution Preparation

The compound's LogP of ~0.78 suggests moderate lipophilicity and likely poor aqueous solubility.[4][7] For biological assays, preparation of a concentrated stock solution in an organic solvent is standard practice.

Protocol for Preparing a 10 mM DMSO Stock Solution

-

Calculation: Determine the mass of (3,5-Dimethyl-4-isoxazolyl)methanol (MW = 127.14 g/mol ) required. For 1 mL of a 10 mM stock, 1.27 mg is needed.

-

Weighing: Accurately weigh the required mass of the solid into a clean vial.

-

Dissolution: Add the calculated volume of high-purity, anhydrous Dimethyl Sulfoxide (DMSO).

-

Mixing: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming (e.g., 37°C) or brief sonication can be used to aid dissolution if necessary.[15]

-

Verification: Visually inspect the solution to confirm it is clear and free of particulates.

-

Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.[15]

Self-Validation Note: When preparing working solutions for aqueous biological assays, it is crucial to perform a kinetic solubility test to determine the maximum concentration achievable without precipitation. The final DMSO concentration in the assay should be kept low (typically <1%) and constant across all samples to avoid solvent-induced artifacts.[15]

References

-

American Elements. (n.d.). (3,5-Dimethyl-4-isoxazolyl)methanol. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). (3,5-DIMETHYL-1,2-OXAZOL-4-YL)METHANOL. Retrieved from [Link]

-

King-Pharm. (n.d.). (3,5-DIMETHYL-4-ISOXAZOLYL)METHANOL. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dimethyl-4-(hydroxymethyl)isoxazole. Retrieved from [Link]

-

Capot Chemical. (2019). MSDS of (3-Methoxy-5-methyl-isoxazol-4-YL)-methanol. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). (3-ethyl-5-methyl-4-isoxazolyl)methanol. Retrieved from [Link]

- Mohammadi, F., et al. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. Biological and Molecular Chemistry, 1, 118-126.

- Paradowska, J., et al. (2019). Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. The Journal of Organic Chemistry, 84(24), 16057–16066.

-

ResearchGate. (n.d.). 3,5-Dimethyl-4-(3'-nitrophenylazo) isoxazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Typical IR spectra of methanol. Retrieved from [Link]

- G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 14(4), 999–1004.

- Fish, P. V., et al. (2012). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 55(22), 9831–9837.

-

Oakwood Chemical. (n.d.). (3,5-Dimethyl-isoxazol-4-yl)-methanol. Retrieved from [Link]

-

G. A. G. G. Al-Hemyari, et al. (2022). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][4][5][7]Triazines: Synthesis and Photochemical Properties. Molecules, 27(15), 4991.

- Wang, L., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Archiv der Pharmazie, 351(8), e1800084.

- Moore, M. H., et al. (2010). Infrared Spectroscopic and Physical Properties of Methanol Ices. The Astrophysical Journal Supplement Series, 191(1), 96.

-

Purosolv. (2024). Innovations in Pharmaceutical Processes with Pharma-Grade Methanol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methanol. Retrieved from [Link]

-

NIST. (n.d.). Methyl Alcohol. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dimethylisoxazole. Retrieved from [Link]

- RSC Publishing. (2019). Solvent effects of N,N-dimethylformamide and methanol on mass spectrometry imaging. Analyst, 144, 4038-4045.

-

ResearchGate. (n.d.). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. Retrieved from [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

-

University of Washington. (n.d.). Common Mass Spec Contaminants. Retrieved from [Link]

-

ResearchGate. (n.d.). Three Multicomponent Reactions of 3,5-Dimethyl-4-nitroisoxazole. Retrieved from [Link]

Sources

- 1. biolmolchem.com [biolmolchem.com]

- 2. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. americanelements.com [americanelements.com]

- 6. (3,5-DIMETHYL-1,2-OXAZOL-4-YL)METHANOL | CAS 19788-36-4 [matrix-fine-chemicals.com]

- 7. echemi.com [echemi.com]

- 8. scbt.com [scbt.com]

- 9. (3,5-DIMETHYL-4-ISOXAZOLYL)METHANOL | CAS: 19788-36-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 10. bkinstruments.co.kr [bkinstruments.co.kr]

- 11. chem.washington.edu [chem.washington.edu]

- 12. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. capotchem.com [capotchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Synthesis and Characterization of (3,5-Dimethyl-4-isoxazolyl)methanol: A Foundational Building Block in Modern Medicinal Chemistry

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The isoxazole moiety is a privileged scaffold in medicinal chemistry, integral to a wide array of clinically significant pharmaceuticals. Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups have made it a focal point in drug design. Among the various isoxazole-based synthons, (3,5-Dimethyl-4-isoxazolyl)methanol stands out as a crucial and versatile intermediate. This guide provides an in-depth, experience-driven walkthrough of the synthesis and comprehensive characterization of this key building block. We will move beyond simple procedural lists to explore the underlying chemical principles, justify experimental choices, and present self-validating protocols essential for researchers in drug development. This document serves as a technical whitepaper, grounded in authoritative references, to ensure reproducibility and scientific integrity.

Strategic Importance in Drug Discovery

The 3,5-dimethylisoxazole core is a recurring motif in molecules targeting a diverse range of biological pathways. Its presence can enhance metabolic stability, improve pharmacokinetic profiles, and facilitate crucial interactions with biological targets. (3,5-Dimethyl-4-isoxazolyl)methanol, with its reactive hydroxymethyl group at the 4-position, provides a synthetic handle for elaboration into more complex structures. This intermediate is particularly valuable in the development of kinase inhibitors, modulators of nuclear proteins, and other targeted therapies. For instance, derivatives have been synthesized and evaluated as potent inhibitors of BRD4, a key epigenetic regulator implicated in various cancers, highlighting the therapeutic potential unlocked by this foundational molecule.[1]

The Synthetic Pathway: A Logic-Driven Approach

A robust and scalable synthesis is paramount for any building block intended for drug discovery programs. The most reliable and widely adopted route to (3,5-Dimethyl-4-isoxazolyl)methanol involves a three-step sequence starting from readily available commercial materials. This pathway is predicated on classic, well-understood chemical transformations, ensuring high yields and purity.

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals a straightforward synthetic strategy. The primary alcohol can be traced back to an aldehyde, which in turn is installed onto the pre-formed 3,5-dimethylisoxazole ring. The isoxazole ring itself is classically constructed from a 1,3-dicarbonyl compound and hydroxylamine.

Caption: Retrosynthetic analysis of (3,5-Dimethyl-4-isoxazolyl)methanol.

Step 1: Synthesis of 3,5-Dimethylisoxazole

The synthesis begins with the cyclocondensation of acetylacetone (2,4-pentanedione) with hydroxylamine hydrochloride. This reaction is a cornerstone of isoxazole synthesis.

-

Rationale: The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen onto one of the carbonyl carbons of the diketone, followed by cyclization and dehydration to form the stable five-membered aromatic isoxazole ring. The use of a base like sodium hydroxide or sodium acetate is crucial to neutralize the HCl salt of hydroxylamine, liberating the free base to act as a nucleophile.[2]

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve hydroxylamine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in a mixture of water and ethanol.

-

Add acetylacetone (1.0 eq) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux (approx. 80-90 °C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 3,5-dimethylisoxazole, which can often be used in the next step without further purification.

Step 2: Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a highly efficient method for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings.[3][4][5] The 4-position of 3,5-dimethylisoxazole is sufficiently activated for this electrophilic substitution.

-

Rationale: The reaction involves the formation of the Vilsmeier reagent, a chloromethyleniminium salt (typically [ClCH=N(CH₃)₂]⁺Cl⁻), from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4][5] This electrophilic species is then attacked by the isoxazole ring. The subsequent hydrolysis of the resulting iminium salt during aqueous work-up yields the desired aldehyde. The choice of POCl₃ is standard, though other reagents like oxalyl chloride or thionyl chloride can also be used.

Protocol:

-

In a three-necked flask under an inert atmosphere (nitrogen or argon), cool N,N-dimethylformamide (DMF, used as both reagent and solvent) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, ~1.5-2.0 eq) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.

-

Add a solution of 3,5-dimethylisoxazole (1.0 eq) in a minimal amount of DMF dropwise to the pre-formed reagent.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

-

Cool the reaction mixture in an ice bath and quench by carefully pouring it onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.

-

The product, 3,5-dimethylisoxazole-4-carbaldehyde, will often precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry. If it oils out, perform an extraction with ethyl acetate.

Step 3: Reduction to (3,5-Dimethyl-4-isoxazolyl)methanol

The final step is the selective reduction of the aldehyde functional group to a primary alcohol.

-

Rationale: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent that readily reduces aldehydes and ketones without affecting the isoxazole ring or other potentially sensitive functional groups. The reaction is typically performed in an alcoholic solvent like methanol or ethanol, which also serves to protonate the intermediate alkoxide.[6]

Protocol:

-

Suspend 3,5-dimethylisoxazole-4-carbaldehyde (1.0 eq) in methanol in a round-bottom flask at 0 °C.

-

Add sodium borohydride (NaBH₄, ~1.0-1.2 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition, remove the ice bath and stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of water or dilute HCl to destroy excess NaBH₄.

-

Remove the bulk of the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel to afford pure (3,5-Dimethyl-4-isoxazolyl)methanol as a solid.[2][7]

Comprehensive Characterization and Data Validation

Rigorous characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.

Caption: A typical workflow for the analytical characterization of the final compound.

Physical Properties

| Property | Observed Value | Source |

| Appearance | White to off-white powder/solid | [7] |

| Molecular Formula | C₆H₉NO₂ | [7][8][9] |

| Molecular Weight | 127.14 g/mol | [7][8][9] |

| Melting Point | 73-74 °C | [7] |

Spectroscopic Data

Protocol: Sample Preparation

-

NMR: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (0 ppm).

-

IR: For solid samples, the Attenuated Total Reflectance (ATR) method is most convenient. Alternatively, prepare a KBr pellet.

-

MS: Prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile for analysis by Electrospray Ionization (ESI).

¹H NMR Spectroscopy The proton NMR spectrum provides definitive evidence of the structure. The key is to observe the signals for the two distinct methyl groups, the newly formed methylene (-CH₂-) group, and the hydroxyl proton.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| CH ₃ (at C3) | ~2.4 | Singlet (s) | 3H |

| CH ₃ (at C5) | ~2.2 | Singlet (s) | 3H |

| CH ₂OH | ~4.5 | Singlet (s) | 2H |

| CH₂OH | Variable (broad) | Singlet (s) | 1H |

-

Expert Insight: The two methyl groups on the isoxazole ring are inequivalent due to their proximity to different heteroatoms (N vs. O) and will appear as two distinct singlets. The methylene protons (-CH₂-) appear as a singlet as there are no adjacent protons to couple with. The hydroxyl proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.[10]

¹³C NMR Spectroscopy The carbon NMR spectrum confirms the carbon framework of the molecule.

| Carbon Assignment | Predicted δ (ppm) |

| C H₃ (at C3) | ~11 |

| C H₃ (at C5) | ~10 |

| C H₂OH | ~55 |

| C 4 (isoxazole) | ~110 |

| C 3 (isoxazole) | ~158 |

| C 5 (isoxazole) | ~165 |

-

Expert Insight: Note the characteristic downfield shifts for the C3 and C5 carbons of the isoxazole ring, which are attached to heteroatoms.

IR Spectroscopy Infrared spectroscopy is used to confirm the presence of key functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching (alcohol) | 3400 - 3200 (broad, strong) |

| C-H | Stretching (sp³) | 3000 - 2850 (medium) |

| C=N | Stretching (isoxazole) | ~1600 (medium) |

| N-O | Stretching (isoxazole) | ~1400 (strong) |

| C-O | Stretching (alcohol) | ~1050 (strong) |

-

Expert Insight: The most prominent and diagnostic peak will be the broad O-H stretch from the alcohol group.[11][12] The peaks corresponding to the isoxazole ring vibrations confirm the integrity of the heterocyclic core.[13]

Mass Spectrometry Mass spectrometry confirms the molecular weight of the compound.

| Ionization Mode | Expected m/z | Species |

| ESI+ | 128.06 | [M+H]⁺ |

| ESI+ | 150.04 | [M+Na]⁺ |

| EI | 127.06 | [M]⁺ |

-

Expert Insight: In positive-ion ESI-MS, the protonated molecule [M+H]⁺ is typically the base peak. The exact mass measurement from high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₆H₉NO₂).

Conclusion

(3,5-Dimethyl-4-isoxazolyl)methanol is a high-value intermediate for drug discovery and development. The synthetic route presented herein—a three-step sequence involving cyclocondensation, Vilsmeier-Haack formylation, and selective reduction—is robust, scalable, and relies on well-established, cost-effective methodologies. The comprehensive characterization workflow, combining NMR, IR, MS, and physical constant determination, provides a rigorous and self-validating system to ensure the compound's identity and purity. This guide equips researchers with the necessary technical details and scientific rationale to confidently synthesize and utilize this critical building block in their research endeavors.

References

- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central.

- Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. Indian Academy of Sciences.

- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry.

- Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.

- Isoxazole synthesis. Organic Chemistry Portal.

- Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate.

- The Vilsmeier-Haack reaction of isoxazolin-5-ones. Synthesis and reactivity of 2-(dialkylamino)-1,3-oxazin-6-ones. The Journal of Organic Chemistry.

- (3,5-Dimethyl-4-isoxazolyl)methanol. Echemi.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor.

- (3,5-DIMETHYL-4-ISOXAZOLYL)METHANOL | CAS: 19788-36-4. Finetech Industry Limited.

- (3,5-Dimethyl-4-isoxazolyl)(phenyl)methanol AldrichCPR. Sigma-Aldrich.

- (3,5-Dimethyl-isoxazol-4-yl)-methanol | CAS 19788-36-4. Santa Cruz Biotechnology.

- Vilsmeier-Haack Reaction. Organic Chemistry Portal.

- Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry.

- An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. National Institutes of Health (NIH).

- (3-ethyl-5-methyl-4-isoxazolyl)methanol. Chemical Synthesis Database.

- NMR Solvent data chart. Cambridge Isotope Laboratories, Inc..

- (3,5-Dimethyl-4-isoxazolyl)methanol. American Elements.

- 3,5-Dimethyl-4-(3'-nitrophenylazo) isoxazole Yield: 86%; IR (ν max ,cm... ResearchGate.

- Buy Isoxazole-4-carbaldehyde | 65373-53-7. Smolecule.

- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones. University of Mississippi eGrove.

- Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. PubMed Central.

- Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. SciSpace.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. American Chemical Society.

- NMR Solvent Data Chart. Cambridge Isotope Laboratories, Inc..

- CIL NMR Solvent Data Chart. Cambridge Isotope Laboratories, Inc..

- Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. PubMed Central.

- An Improved Method for the Synthesis of Substituted Isoxazole-4-carbaldehydes (III). Semantic Scholar.

- Isoxazole-4-carbaldehyde | CAS 65373-53-7. Santa Cruz Biotechnology.

- Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate.

- Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. PubMed.

- Innovations in Pharmaceutical Processes with Pharma-Grade Methanol. Purosolv.

- Infrared spectrum of methanol. Doc Brown's Chemistry.

- Typical IR spectra of [a] methanol vapor, [b] liquid methanol, [c] dimethyl ether and [d] formaldehyde. ResearchGate.

Sources

- 1. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ias.ac.in [ias.ac.in]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. (3,5-DIMETHYL-4-ISOXAZOLYL)METHANOL | CAS: 19788-36-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 9. scbt.com [scbt.com]

- 10. bkinstruments.co.kr [bkinstruments.co.kr]

- 11. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure Elucidation and Analysis of (3,5-Dimethyl-4-isoxazolyl)methanol

Introduction: The Significance of the Isoxazole Moiety in Modern Drug Discovery

The isoxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions have made it a cornerstone in the design of novel therapeutics across a wide range of disease areas, including infectious diseases, oncology, and neurology.[1] The compound (3,5-Dimethyl-4-isoxazolyl)methanol, with its characteristic disubstituted isoxazole ring and a hydroxymethyl group, represents a key building block for the synthesis of more complex drug candidates. A thorough understanding of its structure and analytical behavior is paramount for researchers, scientists, and drug development professionals aiming to leverage this versatile molecule in their synthetic and medicinal chemistry programs.

This technical guide provides a comprehensive overview of the structure elucidation and analysis of (3,5-Dimethyl-4-isoxazolyl)methanol. We will delve into the theoretical underpinnings and practical applications of modern analytical techniques, offering field-proven insights into experimental design and data interpretation. The protocols and methodologies described herein are designed to serve as a self-validating system, ensuring the generation of robust and reliable data for regulatory submissions and scientific publications.

Molecular Structure and Physicochemical Properties

(3,5-Dimethyl-4-isoxazolyl)methanol is a heterocyclic compound with the chemical formula C₆H₉NO₂ and a molecular weight of 127.14 g/mol .[2][3][4] The core of the molecule is a 5-membered isoxazole ring, which is an aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The ring is substituted with two methyl groups at positions 3 and 5, and a methanol group at position 4.

| Property | Value | Source |

| Chemical Formula | C₆H₉NO₂ | [2][3][4] |

| Molecular Weight | 127.14 g/mol | [2][3] |

| CAS Number | 19788-36-4 | [2][3] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 73-74 °C | [5] |

Proposed Synthetic Pathway: A [3+2] Cycloaddition Approach

While multiple synthetic routes to isoxazole derivatives exist, a highly efficient and convergent strategy involves the [3+2] cycloaddition of a nitrile oxide with an alkyne.[6] This approach offers excellent control over regioselectivity and is amenable to a wide range of substrates. Below is a proposed, detailed protocol for the synthesis of (3,5-Dimethyl-4-isoxazolyl)methanol.

Experimental Protocol: Synthesis of (3,5-Dimethyl-4-isoxazolyl)methanol

Materials:

-

Ethyl acetoacetate

-

Hydroxylamine hydrochloride

-

Sodium ethoxide

-

Propargyl alcohol

-

N-Chlorosuccinimide (NCS)

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Step 1: Synthesis of 3,5-dimethylisoxazole

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1.0 eq) in ethanol.

-

Add a solution of hydroxylamine hydrochloride (1.1 eq) and sodium ethoxide (1.1 eq) in ethanol.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 3,5-dimethylisoxazole.

Step 2: Synthesis of (3,5-Dimethyl-4-isoxazolyl)methanol via [3+2] Cycloaddition

-

Dissolve 3,5-dimethylisoxazole (1.0 eq) and propargyl alcohol (1.2 eq) in a suitable solvent such as dichloromethane.

-

To this solution, add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C to in situ generate the nitrile oxide.

-

Add pyridine (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure (3,5-Dimethyl-4-isoxazolyl)methanol.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of (3,5-Dimethyl-4-isoxazolyl)methanol.

Spectroscopic Structure Elucidation

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure of (3,5-Dimethyl-4-isoxazolyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of (3,5-Dimethyl-4-isoxazolyl)methanol in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is expected to show distinct signals corresponding to the different types of protons in the molecule.

Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.5 | s | 2H | -CH₂OH |

| ~2.4 | s | 3H | 5-CH₃ |

| ~2.2 | s | 3H | 3-CH₃ |

| ~1.9 | t (broad) | 1H | -OH |

The causality behind these assignments lies in the electronic environment of the protons. The methylene protons (-CH₂OH) are adjacent to an oxygen atom and the isoxazole ring, leading to a downfield shift. The two methyl groups on the isoxazole ring are in slightly different chemical environments, which may result in two distinct singlets. The hydroxyl proton signal is often broad and its chemical shift is concentration and solvent dependent.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, referenced to the solvent signal at 77.16 ppm):

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C5 (isoxazole) |

| ~160 | C3 (isoxazole) |

| ~115 | C4 (isoxazole) |

| ~55 | -CH₂OH |

| ~12 | 5-CH₃ |

| ~10 | 3-CH₃ |

The chemical shifts of the isoxazole ring carbons are characteristic of this heterocyclic system. The carbons attached to the electronegative oxygen and nitrogen atoms (C3 and C5) are significantly downfield. The carbon of the hydroxymethyl group appears in the typical range for an alcohol.

Diagram of the NMR Analysis Workflow

Caption: Standard workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (3,5-Dimethyl-4-isoxazolyl)methanol is expected to show characteristic absorption bands.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1600 | Medium | C=N stretch (isoxazole) |

| ~1450 | Medium | C=C stretch (isoxazole) |

| 1050-1000 | Strong | C-O stretch (alcohol) |

The broad O-H stretching band is a hallmark of hydrogen-bonded alcohols. The C=N and C=C stretching vibrations are characteristic of the isoxazole ring.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Expected Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 127

-

Key Fragments:

-

m/z = 112 ([M-CH₃]⁺)

-

m/z = 96 ([M-CH₂OH]⁺)

-

m/z = 82

-

m/z = 43

-

The fragmentation pattern can be rationalized by the loss of stable neutral molecules or radicals from the molecular ion. The base peak will depend on the stability of the resulting fragment ions.

Chromatographic Analysis and Purity Assessment

Chromatographic techniques are essential for the separation, identification, and quantification of (3,5-Dimethyl-4-isoxazolyl)methanol, as well as for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a versatile and widely used technique for the analysis of moderately polar compounds like (3,5-Dimethyl-4-isoxazolyl)methanol.

Experimental Protocol: HPLC Purity Analysis

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water is a good starting point. For example, a linear gradient from 20% to 80% methanol in water over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm (where the isoxazole ring is expected to have some absorbance).

-

Injection Volume: 10 µL.

This self-validating system should include the analysis of a reference standard of known purity to establish the retention time and response factor. The purity of a synthesized batch can then be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. (3,5-Dimethyl-4-isoxazolyl)methanol may be amenable to GC-MS analysis, potentially after derivatization of the hydroxyl group to increase its volatility.

Experimental Protocol: GC-MS Analysis

-

GC-MS System: A standard GC-MS instrument.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure the elution of the compound.

-

Injector Temperature: 250 °C.

-

MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-300.

The retention time of the compound can be used for its identification, while the mass spectrum obtained from the MS detector provides definitive structural confirmation by comparison with a spectral library or the expected fragmentation pattern.[8]

Diagram of the Chromatographic Analysis Workflow

Caption: General workflow for chromatographic analysis and purity assessment.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for the synthesis, structure elucidation, and analysis of (3,5-Dimethyl-4-isoxazolyl)methanol. The methodologies outlined herein, from a robust synthetic protocol to detailed spectroscopic and chromatographic analyses, are designed to ensure the highest level of scientific integrity and data reliability. As a key building block in drug discovery, a thorough understanding of the chemical and analytical properties of (3,5-Dimethyl-4-isoxazolyl)methanol is indispensable. The insights and protocols presented in this guide will empower researchers, scientists, and drug development professionals to confidently utilize this versatile molecule in their quest for novel and effective therapeutics. Future work will focus on the development of enantioselective syntheses and the exploration of its utility in the generation of diverse chemical libraries for high-throughput screening.

References

-

Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. International Journal of Creative Research Thoughts (IJCRT). [Link]

-

Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library. [Link]

-

(3,5-Dimethyl-4-isoxazolyl)methanol | CAS 19788-36-4. American Elements. [Link]

-

Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. [Link]

-

GC-MS-Based Analysis of Methanol: Chloroform-extracted Fatty Acids from Plant Tissues. Bio-protocol. [Link]

-

GC-MS analysis of methanol wild plant and callus extracts from three Cissus species, Family Vitaceae. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

- 1. biolmolchem.com [biolmolchem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. connectjournals.com [connectjournals.com]

- 5. labs.chem.byu.edu [labs.chem.byu.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jocpr.com [jocpr.com]

- 8. (PDF) GC-MS-Based Analysis of Methanol: Chloroform-extracted Fatty Acids from Plant Tissues. (2018) | Manishkumar Patel | 10 Citations [scispace.com]

Physical and chemical properties of (3,5-Dimethyl-4-isoxazolyl)methanol

An In-depth Technical Guide to (3,5-Dimethyl-4-isoxazolyl)methanol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of (3,5-Dimethyl-4-isoxazolyl)methanol (CAS No: 19788-36-4). As a key heterocyclic intermediate, this compound serves as a versatile building block in the synthesis of complex pharmaceutical agents and novel chemical entities.[1] This document synthesizes critical data on its chemical identity, reactivity, and analytical characterization. Furthermore, it offers field-proven insights into its handling, stability, and application, grounded in the established chemistry of isoxazole derivatives. Detailed experimental protocols for solubility assessment and NMR analysis are provided to support practical laboratory applications.

Introduction: The Isoxazole Core in Modern Chemistry

The isoxazole ring system is a cornerstone in medicinal chemistry, valued for its unique electronic properties and its ability to act as a bioisostere for other functional groups.[2][3] Isoxazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6] (3,5-Dimethyl-4-isoxazolyl)methanol belongs to this important class of compounds and is frequently utilized as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] Its structure, featuring a reactive hydroxymethyl group appended to the stable 3,5-dimethylisoxazole core, makes it a valuable synthon for introducing this privileged scaffold into larger molecules. For instance, the 3,5-dimethylisoxazole moiety has been identified as a potent ligand for bromodomains such as BRD4, a key target in oncology research.[7][8] This guide aims to provide researchers with the foundational knowledge required to effectively utilize this compound in their synthetic and drug discovery endeavors.

Chemical Identity and Structure

A clear understanding of the fundamental structure is paramount before its application in any research context.

Systematic Name: (3,5-Dimethyl-1,2-oxazol-4-yl)methanol Common Synonyms: 3,5-Dimethyl-4-isoxazolemethanol[1] CAS Number: 19788-36-4[1][9][10] Molecular Formula: C₆H₉NO₂[1][9][10][11] Molecular Weight: 127.14 g/mol [10][11]

Caption: 2D Structure of (3,5-Dimethyl-4-isoxazolyl)methanol.

Physical and Chemical Properties

The physicochemical properties of a compound dictate its behavior in both reactive and biological systems, influencing everything from reaction kinetics to bioavailability.

| Property | Value | Source |

| Appearance | White to off-white powder/solid | [1] |

| Melting Point | 73-74 °C | [1] |

| Boiling Point | 96-97 °C | [1] |

| Density | 1.137 g/cm³ | [1] |

| Flash Point | 112.1 °C | [1] |

| Refractive Index | 1.497 | [1] |

| XLogP3 (Lipophilicity) | 0.78370 | [1] |

| Vapor Pressure | 0.00577 mmHg at 25°C | [1] |

Solubility Profile

From a practical standpoint, solubility is one of the most critical parameters for drug development professionals. Heterocyclic compounds like this often exhibit poor aqueous solubility due to their rigid, planar structures which can lead to high crystal lattice energy.[12]

-

Aqueous Solubility: Expected to be low. For biological assays, a common practice is to first prepare a concentrated stock solution in an organic solvent.

-

Organic Solvent Miscibility: Soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO), Methanol, and Chloroform.[12][13][14]

Expert Insight: The low aqueous solubility is a key challenge. When preparing solutions for cell-based assays, creating a high-concentration stock (e.g., 10-50 mM) in anhydrous DMSO is the standard industry practice. Subsequent dilution into aqueous buffers must be carefully monitored to prevent precipitation, as exceeding the kinetic solubility limit can lead to erroneous results.[12]

Spectroscopic Data and Analysis

Structural confirmation is achieved through a combination of spectroscopic techniques. The following are predicted data based on the compound's structure and established principles.[5]

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple and diagnostic.

-

δ ~2.2-2.5 ppm (Singlet, 3H): Protons of the methyl group at position 3.

-

δ ~2.2-2.5 ppm (Singlet, 3H): Protons of the methyl group at position 5. (Note: These two methyl singlets may be distinct or overlap).

-

δ ~4.5-4.7 ppm (Singlet or Dublet, 2H): Methylene protons of the CH₂OH group.

-

Variable ppm (Broad Singlet, 1H): The hydroxyl proton, which is exchangeable with D₂O. Its chemical shift is highly dependent on solvent and concentration.[15][16][17]

-

-

¹³C NMR (Carbon NMR):

-

Mass Spectrometry (MS):

-

[M+H]⁺: Expected at m/z 128.06.

-

[M+Na]⁺: Expected at m/z 150.04.

-

-

Infrared (IR) Spectroscopy:

-

~3200-3600 cm⁻¹ (Broad): O-H stretching of the alcohol group.

-

~2850-3000 cm⁻¹: C-H stretching from methyl and methylene groups.

-

~1500-1650 cm⁻¹: C=N and C=C stretching from the isoxazole ring.

-

~1000-1200 cm⁻¹: C-O stretching of the primary alcohol.

-

Chemical Reactivity and Stability

The reactivity of (3,5-Dimethyl-4-isoxazolyl)methanol is governed by two main features: the isoxazole ring and the primary alcohol functional group.

Isoxazole Ring Chemistry

The isoxazole ring is an electron-rich aromatic system.[4][19] However, its key feature is the relatively weak N-O bond. This bond is susceptible to cleavage under specific conditions, a characteristic that makes isoxazoles exceptionally versatile synthetic intermediates.[2]

-

Reductive Cleavage: Treatment with reducing agents (e.g., catalytic hydrogenation) can cleave the N-O bond, unmasking a β-enaminoketone or a 1,3-dicarbonyl compound, depending on the subsequent workup. This transformation is a powerful tool for constructing more complex molecular architectures.[2]

-

Base-Mediated Ring Opening: Strong bases can also induce ring cleavage.

-

Photochemical Rearrangement: Under UV irradiation, isoxazoles can rearrange to form oxazoles via an azirine intermediate.[19]

Hydroxymethyl Group Reactivity

The primary alcohol is a nucleophilic site and can undergo a wide range of standard transformations:

-

Oxidation: Can be oxidized to the corresponding aldehyde using mild reagents (e.g., PCC, DMP) or to the carboxylic acid with stronger oxidants (e.g., KMnO₄, Jones reagent).

-

Esterification: Reacts readily with carboxylic acids (Fischer esterification), acid chlorides, or anhydrides to form esters.[5]

-

Etherification: Can be converted to an ether under Williamson ether synthesis conditions (deprotonation with a strong base followed by reaction with an alkyl halide).

-

Halogenation: The hydroxyl group can be replaced by a halogen using reagents like SOCl₂ (for Cl) or PBr₃ (for Br).

Caption: Key reactions of the hydroxymethyl group.

Synthesis and Manufacturing

The construction of the 3,5-disubstituted isoxazole ring is typically achieved through well-established synthetic routes. The most common and industrially scalable method involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[2][19] An alternative powerful method is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne.[4][20]

Caption: General synthetic pathway to the isoxazole core.

Applications in Research and Drug Development

This compound is more than a simple intermediate; it is an enabling tool for medicinal chemists.

-

Scaffold for Lead Optimization: The hydroxymethyl group serves as a chemical handle for diversification. Libraries of compounds can be rapidly generated via esterification or etherification to explore structure-activity relationships (SAR).

-

Fragment-Based Drug Discovery (FBDD): The 3,5-dimethylisoxazole core itself is an attractive fragment due to its favorable properties and known interactions with biological targets like bromodomains.[7]

-

Intermediate for Patented APIs: Its presence in the chemical literature is primarily as a building block for more complex, biologically active molecules.

Safety, Handling, and Storage

Adherence to proper laboratory safety protocols is mandatory when handling any chemical reagent.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[21][22]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[22][23] Avoid contact with skin and eyes.[24] Take measures to prevent the buildup of electrostatic charge.[21]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials and sources of ignition.[1][25] Recommended storage is at room temperature.[1]

-

Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[22]

Experimental Protocols

The following protocols provide standardized, self-validating workflows for common laboratory procedures involving this compound.

Protocol: Kinetic Aqueous Solubility Assessment

Causality: This protocol is designed to determine the maximum concentration of the compound that can remain in an aqueous buffer over time without precipitating. This is crucial for designing cell-based assays and other biological experiments where compound precipitation would be a critical confounder.[12]

-

Stock Solution Preparation: Accurately prepare a 10 mM stock solution of (3,5-Dimethyl-4-isoxazolyl)methanol in 100% anhydrous DMSO. Ensure complete dissolution, warming gently if necessary.[12]

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution into the final aqueous assay buffer (e.g., PBS or cell culture medium). Ensure the final DMSO concentration is constant across all wells and does not exceed a level toxic to the assay system (typically ≤0.5%).

-

Incubation: Incubate the plate at the relevant experimental temperature (e.g., 37°C).

-

Sampling: At specified time points (e.g., 0, 1, 4, and 24 hours), take an aliquot from each well.

-

Separation: Immediately filter the aliquot through a 0.45 µm filter to remove any precipitated solid.[12]

-

Quantification: Analyze the filtrate using a suitable analytical method, such as HPLC-UV, to determine the concentration of the compound remaining in solution.

-

Analysis: The kinetic solubility is the highest concentration that remains stable in solution over the measured time course.

Caption: Workflow for kinetic solubility determination.

Protocol: ¹H NMR Sample Preparation and Analysis

Causality: This protocol ensures the acquisition of a high-quality, reproducible ¹H NMR spectrum for structural verification and purity assessment. The choice of solvent and the inclusion of an internal standard are critical for accurate chemical shift referencing.[26]

-

Sample Preparation: Accurately weigh 3-5 mg of (3,5-Dimethyl-4-isoxazolyl)methanol directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). For ¹H and ¹³C NMR in CDCl₃, chemical shifts are typically reported relative to the residual CHCl₃ signal at 7.26 ppm and the solvent carbon signal at 77.16 ppm, respectively.[27]

-

Homogenization: Cap the NMR tube and vortex gently until the solid is completely dissolved. Visually inspect for any remaining particulates.

-

Data Acquisition: Place the sample in the NMR spectrometer. Acquire the spectrum according to standard instrument parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals to determine the relative ratios of protons. Assign the chemical shifts (in ppm) to the corresponding protons in the molecule.

Conclusion

(3,5-Dimethyl-4-isoxazolyl)methanol is a high-value chemical intermediate with well-defined physical and chemical properties. Its strategic importance lies in the combination of a stable, biologically relevant isoxazole core and a versatile hydroxymethyl functional group that allows for straightforward chemical modification. A thorough understanding of its properties, particularly its solubility profile and the dual reactivity of its functional components, is essential for its effective application in synthetic chemistry and drug discovery pipelines. The protocols and data presented in this guide serve as a foundational resource for scientists and researchers aiming to leverage this compound in their work.

References

- (3,5-Dimethyl-4-isoxazolyl)methanol - Echemi.

- (3,5-Dimethyl-4-isoxazolyl)methanol | CAS 19788-36-4 | AMERICAN ELEMENTS ®.

- (3,5-Dimethyl-isoxazol-4-yl)-methanol | CAS 19788-36-4 | SCBT.

- Recent Advances on the Synthesis and Reactivity of Isoxazoles - ResearchG

- (3,5-DIMETHYL-4-ISOXAZOLYL)METHANOL | CAS: 19788-36-4 - finetech industry limited.

- (3,5-Dimethyl-4-isoxazolyl)(phenyl)methanol AldrichCPR - Sigma-Aldrich.

- Isoxazole - Safety D

- The synthetic and therapeutic expedition of isoxazole and its analogs - PMC.

- Application, Reactivity and Synthesis of Isoxazole Deriv

- 3-hydroxy-isoxazole - Safety D

- (3-ethyl-5-methyl-4-isoxazolyl)

- Isoxazole-3-carboxylic acid - SAFETY D

- Isoxazole - Wikipedia.

- SAFETY D

- Safety D

- Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing.

- Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)

- Methanol Solvent Properties.

- MSDS of (3-Methoxy-5-methyl-isoxazol-4-YL)-methanol - Capot Chemical.

- S1 Supporting Information Mechanistic insights into the triazolylidene-catalysed Stetter and Benzoin Reactions: role of the N-ar - The Royal Society of Chemistry.

- Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Deriv

- (3,5-Dimethyl-isoxazol-4-yl)-methanol - Oakwood Chemical.

- 3,5-Dimethyl-4-nitroisoxazole 98 1123-49-5 - Sigma-Aldrich.

- Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter

- NMR Solvent D

- Overcoming solubility problems with 3-Methyl-5-(oxazol-5-yl)isoxazole - Benchchem.

- Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl)

- Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed.

- Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Deriv

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter

- NMR Chemical Shifts of Common Labor

- Solvent Miscibility Table - Sigma-Aldrich.

Sources

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. americanelements.com [americanelements.com]

- 10. scbt.com [scbt.com]

- 11. (3,5-DIMETHYL-4-ISOXAZOLYL)METHANOL | CAS: 19788-36-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Methanol Solvent Properties [macro.lsu.edu]

- 14. 溶剂混溶性表 [sigmaaldrich.com]

- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 16. chem.washington.edu [chem.washington.edu]

- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 18. Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Isoxazole - Wikipedia [en.wikipedia.org]

- 20. biolmolchem.com [biolmolchem.com]

- 21. chemicalbook.com [chemicalbook.com]

- 22. chemicalbook.com [chemicalbook.com]

- 23. static.cymitquimica.com [static.cymitquimica.com]

- 24. fishersci.com [fishersci.com]

- 25. fishersci.com [fishersci.com]

- 26. epfl.ch [epfl.ch]

- 27. rsc.org [rsc.org]

A Senior Application Scientist's Guide to the Preliminary Biological Activity Screening of Isoxazole Derivatives

Preamble: The Isoxazole Scaffold - A Privileged Structure in Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have established it as a "privileged scaffold." This means that isoxazole derivatives are consistently found across a wide spectrum of biologically active agents, including approved drugs like the COX-2 inhibitor Valdecoxib and the antibiotic Cloxacillin.[1][3][4] The versatility of the isoxazole core allows for structural modifications that can be fine-tuned to achieve desired potency, selectivity, and pharmacokinetic profiles.[1][5]

This guide is designed for researchers, scientists, and drug development professionals embarking on the initial characterization of novel isoxazole derivatives. It is not a mere collection of protocols but a strategic framework for conducting preliminary biological screening. We will move beyond the "what" and delve into the "why," explaining the causality behind experimental choices to ensure that the data generated is not only accurate but also insightful. Our approach is built on a foundation of self-validating systems, where integrated controls and logical workflows ensure the trustworthiness and integrity of your findings.

Chapter 1: Antimicrobial Activity Screening - The First Line of Defense

A significant number of isoxazole-containing compounds have demonstrated potent antibacterial and antifungal properties.[3][6][7] Therefore, a primary screen for antimicrobial activity is a logical starting point for many novel isoxazole libraries. The fundamental goal is to determine the lowest concentration of a derivative that can inhibit the visible growth of a microorganism, a value known as the Minimum Inhibitory Concentration (MIC).[8][9][10]

Causality in Experimental Design: Why Broth Microdilution?

While several methods exist, the broth microdilution method is the industry standard for high-throughput preliminary screening.[8][9][11] Its advantages are threefold:

-

Quantitative Results: It provides a specific MIC value (e.g., in µg/mL), which is more informative than the qualitative results from disk diffusion assays.[10]

-

Efficiency: The 96-well plate format allows for the simultaneous testing of multiple compounds at various concentrations against different microbial strains.[12]

-

Conservation of Material: It requires minimal amounts of the newly synthesized, and often precious, isoxazole derivatives.

The choice of Mueller-Hinton Broth (MHB) is standardized by clinical laboratory standards institutes (CLSI and EUCAST) as it has good batch-to-batch reproducibility and low levels of inhibitors that might interfere with the compounds' activity.[11]

Experimental Workflow: Broth Microdilution MIC Assay

The following workflow outlines the process for determining the MIC of isoxazole derivatives against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[13][14]

Caption: Workflow for the Broth Microdilution MIC Assay.

Detailed Protocol: Broth Microdilution MIC

Materials:

-

Synthesized Isoxazole Derivatives

-

96-well sterile microtiter plates

-

Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

-

Mueller-Hinton Broth (MHB)[11]

-

Dimethyl sulfoxide (DMSO)

-

0.5 McFarland turbidity standard

-

Standard antibiotic (e.g., Cloxacillin, Gentamicin) for positive control

-

Multichannel pipette

Procedure:

-

Compound Preparation: Prepare a stock solution of each isoxazole derivative in DMSO at a high concentration (e.g., 1280 µg/mL). Perform 2-fold serial dilutions in DMSO to create a range of concentrations.

-

Inoculum Preparation: From a fresh agar plate, pick several bacterial colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard. This suspension contains approximately 1.5 x 10⁸ CFU/mL.

-

Working Inoculum: Dilute the standardized suspension 1:150 in MHB to achieve a final concentration of approximately 1 x 10⁵ CFU/mL.

-

Plate Loading:

-

Add 50 µL of sterile MHB to all wells of a 96-well plate.

-

Add 50 µL of the highest concentration compound stock to the wells in column 1.

-

Using a multichannel pipette, transfer 50 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Repeat this serial dilution across the plate to column 10. Discard the final 50 µL from column 10. This creates a 2-fold dilution series of your compounds in the plate.

-

Column 11 will serve as the growth control (no compound).

-

Column 12 will serve as the sterility control (no bacteria).

-

-

Inoculation: Add 50 µL of the working inoculum to wells in columns 1 through 11. Do not add bacteria to column 12. The final volume in each well is 100 µL.

-

Incubation: Seal the plate (e.g., with a breathable film) and incubate at 37°C for 16-20 hours.[8][9]

-

Data Interpretation: The MIC is the lowest concentration of the isoxazole derivative that completely inhibits visible growth (i.e., the first clear well).[10] The growth control (column 11) must show turbidity, and the sterility control (column 12) must remain clear.

Data Presentation: Summarizing Antimicrobial Efficacy

Results should be summarized in a clear, tabular format.

| Compound ID | Gram-Positive MIC (µg/mL) (S. aureus) | Gram-Negative MIC (µg/mL) (E. coli) |

| ISO-001 | 8 | 64 |

| ISO-002 | 128 | >128 |

| ISO-003 | 4 | 16 |

| Cloxacillin | 0.5 | N/A |

Chapter 2: Anticancer Activity - Cytotoxicity Screening

The isoxazole scaffold is present in numerous compounds investigated for their potent cytotoxic and antiproliferative activities against various cancer cell lines.[1][15][16][17] The initial step in this screening cascade is to assess a compound's general cytotoxicity to determine its potency and establish a concentration range for subsequent mechanistic studies.

Causality in Experimental Design: Why the MTT Assay?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[18][19] Its principle is robust and straightforward: mitochondrial dehydrogenases in living, metabolically active cells cleave the yellow tetrazolium salt (MTT) into a purple formazan product.[20] The amount of formazan produced is directly proportional to the number of viable cells. This assay is favored for primary screening due to its reliability, sensitivity, and suitability for the 96-well plate format, making it efficient for evaluating dose-response relationships.[21]

Experimental Workflow: MTT Cytotoxicity Assay

This workflow provides a logical progression from cell culture preparation to the final calculation of the IC₅₀ value—the concentration of a compound that inhibits 50% of cell growth.

Caption: Workflow for the MTT Cell Viability and Cytotoxicity Assay.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom sterile plates

-

MTT reagent (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an empirically determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach.[21]

-

Compound Treatment: Prepare 2-fold or 10-fold serial dilutions of the isoxazole compounds in complete culture medium from a DMSO stock. The final DMSO concentration should be kept constant and low (<0.5%) across all wells.

-

After 24 hours, remove the seeding medium and replace it with 100 µL of medium containing the various concentrations of your compounds. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.[21]

-

Incubate the plate for a predetermined exposure time, typically 48 or 72 hours.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C. Viable cells will form visible purple formazan crystals.[21]

-

Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the crystals. Add 100 µL of the solubilization solution to each well and mix thoroughly on an orbital shaker to ensure complete dissolution of the formazan.[20]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_control) * 100

-

Plot % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

-

Data Presentation: Summarizing Cytotoxic Potency

IC₅₀ values provide a quantitative measure for comparing the potency of different compounds.

| Compound ID | IC₅₀ (µM) on MCF-7 (Breast Cancer) | IC₅₀ (µM) on A549 (Lung Cancer) |

| ISO-001 | 1.2 | 5.8 |

| ISO-002 | 45.7 | > 100 |

| ISO-003 | 0.8 | 2.1 |

| Doxorubicin | 0.15 | 0.4 |

Chapter 3: Anti-inflammatory Activity - Targeting COX Enzymes

Inflammation is a key pathological process in many diseases, and isoxazole derivatives have been successfully developed as anti-inflammatory agents, most notably as inhibitors of cyclooxygenase (COX) enzymes.[22][23][24] The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[25] While COX-1 is constitutively expressed and plays a role in physiological functions (like protecting the stomach lining), COX-2 is inducible and its levels rise significantly during inflammation.[25][26] Therefore, selective inhibition of COX-2 over COX-1 is a prime strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[27][28]

Causality in Experimental Design: Why a Fluorometric COX Inhibition Assay?

Screening for COX-1/COX-2 inhibition is a direct way to assess the anti-inflammatory potential of isoxazole derivatives. Commercially available inhibitor screening kits provide a standardized and high-throughput method.[25][26] A fluorometric assay is often preferred for its high sensitivity and broad dynamic range compared to colorimetric methods.[25] The principle involves detecting a fluorescent product generated during the peroxidase activity of the COX enzyme. A decrease in the fluorescent signal in the presence of a test compound indicates inhibition of the enzyme.[25]

Conceptual Pathway: COX-2 in Inflammation